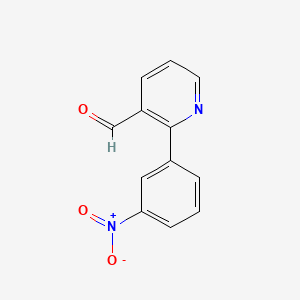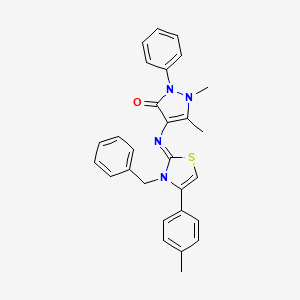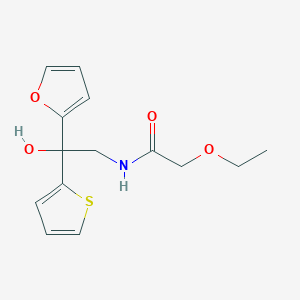
1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Oxo-2-(3-(pyridin-3-yloxy)azetidin-1-yl)ethyl)pyrrolidine-2,5-dione, also known as AZD6738, is a small molecule inhibitor that has gained significant attention in the field of cancer research. AZD6738 is a potent inhibitor of the protein ataxia-telangiectasia and Rad3-related (ATR), which is involved in the DNA damage response pathway. The inhibition of ATR by AZD6738 has been shown to sensitize cancer cells to DNA-damaging agents and radiation therapy, making it a promising candidate for cancer treatment.
Aplicaciones Científicas De Investigación
Synthesis Methods and Chemical Properties
The synthesis and characterization of novel compounds with potential chemotherapeutic applications, including various azaimidoxy compounds and pyrrolidine diones, have been explored through specific chemical reactions and structural analyses. For example, the synthesis of azaimidoxy compounds through diazotization reactions has been studied, indicating potential antimicrobial activities (Jain, Nagda, & Talesara, 2006). Similarly, investigations into the properties of pyrrolidine-2,4-diones and their derivatives highlight their significance in organic synthesis and medicinal chemistry (Mulholland, Foster, & Haydock, 1972).
Applications in Medicinal Chemistry and Drug Development
Research into pyrrolidine-dione derivatives and related compounds underscores their utility in various therapeutic areas, including as inhibitors of glycolic acid oxidase for potential treatment of conditions like hyperoxaluria (Rooney et al., 1983) and in the synthesis of spirocyclic pyrrolidine-thiazolidinediones with potential applications in drug development (Yang et al., 2015).
Chemical Transformations and Synthetic Applications
Investigations into the conversion of pyrrolidine diones to maleimide derivatives via tosylation provide insights into synthetic strategies that could be applicable to a broad range of chemical compounds, including the target compound (Yan et al., 2018). Additionally, the exploration of functionalized spirooxindole pyrrolidine derivatives for their antimicrobial and antitubercular properties highlights the potential of these compounds in addressing global health challenges (Haddad et al., 2015).
Propiedades
IUPAC Name |
1-[2-oxo-2-(3-pyridin-3-yloxyazetidin-1-yl)ethyl]pyrrolidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3O4/c18-12-3-4-13(19)17(12)9-14(20)16-7-11(8-16)21-10-2-1-5-15-6-10/h1-2,5-6,11H,3-4,7-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVTQHSLKVSGAEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)CC(=O)N2CC(C2)OC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Methyl 2-(4-fluorophenyl)-5-methylpyrazolo[1,5-a]pyrimidine-7-carboxylate](/img/structure/B2729038.png)
![N-[2-(4-methylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3-(trifluoromethyl)benzamide](/img/structure/B2729039.png)
![2-(5-(thiophen-2-yl)isoxazole-3-carbonyl)-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2729040.png)
![2-(4-((6-Phenylthieno[2,3-d]pyrimidin-4-yl)thio)butyl)isoindoline-1,3-dione](/img/structure/B2729041.png)
![N-(3,4-dichlorophenyl)-2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetamide](/img/structure/B2729044.png)

![2-Chloro-N-methyl-N-[[3-(4-methyl-1,1-dioxo-1,2-thiazolidin-2-yl)phenyl]methyl]propanamide](/img/structure/B2729047.png)
